Pharmacological properties of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride
Pharmacological properties of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride
An In-Depth Technical Guide to the Pharmacological Properties of Methyl 2-(piperidin-4-ylmethyl)benzoate Hydrochloride
Executive Summary
Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS: 1187172-14-0) is a highly versatile chemical intermediate and pharmacophore building block. While not deployed as a standalone active pharmaceutical ingredient (API), its structural architecture—comprising a basic piperidine ring, a flexible methylene bridge, and a lipophilic methyl benzoate moiety—makes it a "privileged scaffold" in modern drug discovery [1]. This whitepaper provides an in-depth analysis of its physicochemical properties, its utility in synthesizing neuroactive and target-specific therapeutics, and the self-validating experimental workflows required to evaluate its pharmacological derivatives.
Structural Rationale and Physicochemical Profiling
The pharmacological potential of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is dictated by its distinct structural modules, each offering specific advantages in medicinal chemistry:
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The Piperidine Core: The six-membered saturated nitrogen heterocycle is ubiquitous in FDA-approved drugs. With a conjugate acid pKa typically around 11.2, piperidine exists predominantly in its protonated form at physiological pH (7.4) [2]. This basicity is critical for forming salt bridges with acidic residues (e.g., aspartate) within the binding pockets of G-protein coupled receptors (GPCRs) [3]. Furthermore, the piperidine ring provides a rigid, slightly lipophilic framework that restricts conformational flexibility, thereby reducing entropic penalties upon target binding [2].
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The Methyl Benzoate Moiety: The ester functional group serves a dual purpose. First, it significantly enhances the lipophilicity of the molecule, facilitating passive diffusion across lipid bilayers, including the blood-brain barrier (BBB) [4]. Second, it acts as a classic prodrug moiety. In systemic circulation, esterases hydrolyze the methyl ester to yield a pharmacologically active, highly polar carboxylic acid, allowing for controlled release and targeted tissue distribution [4].
Quantitative Physicochemical Data
The following table summarizes the quantitative structural and predictive pharmacokinetic data for the compound, essential for establishing baseline parameters for derivative synthesis [1][5].
| Property | Value / Descriptor | Pharmacological Implication |
| Molecular Formula | C14H19NO2 • HCl | Baseline mass for stoichiometric calculations. |
| Monoisotopic Mass | 233.14 Da (Free Base) | Low molecular weight allows for extensive derivatization while adhering to Lipinski's Rule of 5. |
| Predicted pKa (Amine) | ~10.5 – 11.2 | Ensures protonation at physiological pH, critical for receptor target engagement. |
| Predicted LogP | 1.5 – 2.5 | Optimal lipophilicity for oral bioavailability and membrane permeability. |
| Hydrogen Bond Donors | 1 (as HCl salt) | Favorable for aqueous solubility and specific target interactions. |
| Hydrogen Bond Acceptors | 3 | Enhances interaction with kinase hinge regions or GPCR allosteric sites. |
Pharmacophore Mapping and Derivatization Pathways
The true pharmacological value of this compound lies in its derivatization potential. The secondary amine of the piperidine ring is primed for N-alkylation or N-acylation, while the methyl ester can be hydrolyzed to an acid or converted into an amide. These modifications allow researchers to tune the molecule for specific therapeutic targets, such as 5-HT2A receptors or monoamine transporters[3].
Diagram illustrating the derivatization pathways of the core scaffold for drug discovery.
Experimental Protocols for Pharmacological Evaluation
To ensure scientific integrity, the evaluation of Methyl 2-(piperidin-4-ylmethyl)benzoate derivatives must rely on self-validating experimental systems. The following protocols detail the causality behind each step, ensuring robust, reproducible data.
Protocol 1: In Vitro Microsomal Stability and Esterase Hydrolysis Assay
Objective: To determine the metabolic half-life ( t1/2 ) and intrinsic clearance ( CLint ) of the methyl ester moiety, simulating hepatic first-pass metabolism [4]. Self-Validation Mechanism: The inclusion of a no-NADPH negative control ensures that any observed degradation is strictly enzyme-mediated, while a Verapamil positive control validates the metabolic activity of the microsome batch.
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Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
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Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer. Causality: 1 µM ensures the compound concentration is well below the Michaelis constant ( Km ), maintaining first-order kinetics.
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Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
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Time-Course Sampling: At specific intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold acetonitrile precipitates the microsomal proteins and halts all enzymatic esterase/CYP450 activity instantly.
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Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent methyl ester mass (m/z 234.1 [M+H]+) and the appearance of the hydrolyzed carboxylic acid metabolite.
Protocol 2: GPCR Radioligand Binding Assay (Target Engagement)
Objective: To quantify the binding affinity ( Ki ) of synthesized piperidine derivatives at specific GPCRs (e.g., 5-HT2A) [3]. Self-Validation Mechanism: The assay utilizes a high concentration of an unlabeled competitor to define Non-Specific Binding (NSB). Total binding minus NSB yields the specific binding, validating that the signal is derived exclusively from the target receptor.
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Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
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Assay Setup: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−5 to 10−11 M), 50 µL of radioligand (e.g., [3H]-Ketanserin at a concentration equal to its Kd ), and 100 µL of membrane suspension (10-20 µg protein/well).
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NSB Determination: In parallel control wells, replace the test compound with 10 µM of unlabeled Ketanserin to saturate all specific receptor sites.
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Incubation and Filtration: Incubate the plate at room temperature for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the glass fibers.
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Quantification: Wash the filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Step-by-step pharmacological screening workflow for evaluating piperidine-based derivatives.
Toxicity and Laboratory Safety Considerations
Because Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is a reactive intermediate, it exhibits specific localized toxicities that must be managed during the synthesis and screening phases. According to standardized chemical safety databases, the compound triggers several GHS hazard classifications [5].
| Hazard Class | GHS Code | Description | Mitigation Strategy in Laboratory |
| Skin Irritation (Cat 2) | H315 | Causes skin irritation. | Handle exclusively with nitrile gloves and lab coats. |
| Eye Irritation (Cat 2A) | H319 | Causes serious eye irritation. | Mandate the use of splash-proof safety goggles. |
| STOT SE 3 | H336 | May cause drowsiness or dizziness. | Perform all powder weighing and transfers inside a certified fume hood to prevent inhalation of the hydrochloride salt dust. |
By understanding the structural advantages of the piperidine and benzoate moieties, and by employing rigorous, self-validating pharmacological assays, researchers can effectively leverage Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride as a foundational scaffold for the next generation of targeted therapeutics.
References
- PubChemLite. "1187172-14-0 (C14H19NO2) - Structural Information and Predicted CCS." Université du Luxembourg.
- BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem.
- MDPI. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules.
- Zhou, G. "Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods." Pharmacology & Pharmacy, SCIRP.
- NextSDS. "methyl 2-[(piperidin-4-yl)methyl]benzoate hydrochloride — Chemical Substance Information." NextSDS Database.
